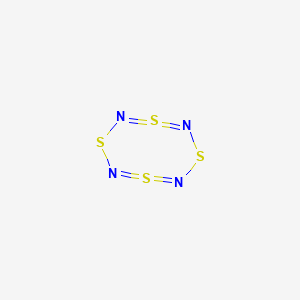
Triethylazanium;fluoride
Overview
Description
It is a colorless to pale yellow liquid that is commonly used as a mild and selective fluorinating reagent in organic synthesis . This compound is known for its ability to introduce fluorine atoms into organic molecules, making it valuable in various chemical processes.
Preparation Methods
Triethylazanium;fluoride is typically prepared by reacting triethylamine with hydrogen fluoride. The reaction is carried out under controlled conditions, often in a reaction kettle filled with a suitable solvent . The process involves the following steps:
- Triethylamine and hydrogen fluoride are introduced into the reaction vessel.
- The mixture is stirred thoroughly to ensure complete reaction.
- The resulting triethylamine trihydrofluoride is isolated and purified.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s quality and purity.
Chemical Reactions Analysis
Triethylazanium;fluoride undergoes various chemical reactions, primarily involving fluorination. Some of the common reactions include:
Nucleophilic Substitution: It acts as a fluorinating agent in nucleophilic substitution reactions, where it replaces a leaving group with a fluorine atom.
Oxidation and Reduction: While it is primarily used for fluorination, it can also participate in oxidation and reduction reactions under specific conditions.
Complex Formation: This compound can form stable complexes with metal ions, which can be used in various catalytic processes.
The major products formed from these reactions are typically fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Triethylazanium;fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triethylazanium;fluoride involves the transfer of fluoride ions to the target molecule. The fluoride ion acts as a nucleophile, attacking electrophilic centers in the substrate and replacing leaving groups. This process is facilitated by the presence of triethylamine, which stabilizes the fluoride ion and enhances its reactivity .
Comparison with Similar Compounds
Triethylazanium;fluoride can be compared with other fluorinating agents such as tetrabutylammonium fluoride and tetramethylammonium fluoride. While all these compounds serve as sources of fluoride ions, this compound is unique due to its mild and selective fluorination properties . Similar compounds include:
Tetrabutylammonium fluoride: Known for its strong nucleophilicity and ability to fluorinate a wide range of substrates.
Tetramethylammonium fluoride: Often used in similar applications but with different reactivity profiles.
This compound stands out for its ability to provide controlled and selective fluorination, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
triethylazanium;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.FH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJBWZHVSJNKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29585-72-6 | |
| Details | Compound: Ethanamine, N,N-diethyl-, hydrofluoride (1:1) | |
| Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29585-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
121.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73602-61-6, 29585-72-6 | |
| Record name | Triethylamine trihydrofluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73602-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylammonium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid](/img/structure/B3050821.png)

![[2-[(4-Tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate](/img/structure/B3050826.png)








